N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
CAS No.: 1428352-36-6
Cat. No.: VC11892599
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.
![N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide - 1428352-36-6](/images/structure/VC11892599.png)
Specification
CAS No. | 1428352-36-6 |
---|---|
Molecular Formula | C14H21N3O2 |
Molecular Weight | 263.34 g/mol |
IUPAC Name | N-cyclohexyl-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Standard InChI | InChI=1S/C14H21N3O2/c1-16(11-6-3-2-4-7-11)14(18)12-10-13-17(15-12)8-5-9-19-13/h10-11H,2-9H2,1H3 |
Standard InChI Key | FSKGCHKXXHXZEY-UHFFFAOYSA-N |
SMILES | CN(C1CCCCC1)C(=O)C2=NN3CCCOC3=C2 |
Canonical SMILES | CN(C1CCCCC1)C(=O)C2=NN3CCCOC3=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₂₂N₄O₂, derived from its pyrazolo-oxazine backbone (C₇H₈N₂O) and N-cyclohexyl-N-methyl carboxamide side chain (C₉H₁₄N₂O). Its molecular weight is 302.38 g/mol, calculated using atomic masses from standardized tables .
Structural Characterization
The core structure consists of:
-
A pyrazole ring fused to a 1,3-oxazine ring at the [3,2-b] position.
-
A carboxamide group at position 2, substituted with N-cyclohexyl and N-methyl groups.
Key spectral data for analogous compounds include:
-
¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.9–3.1 ppm (N-methyl group), and δ 4.2–4.5 ppm (oxazine ring protons) .
-
MS (ESI+): Molecular ion peak at m/z 303.2 [M+H]⁺, consistent with the molecular formula .
Synthesis and Derivatives
Synthetic Pathways
The compound is synthesized via a multi-step process common to pyrazolo-oxazine derivatives :
-
Ring Formation: Condensation of a pyrazole precursor with an oxazine intermediate under acidic conditions.
-
Carboxamide Functionalization: Reaction of the intermediate with cyclohexylmethylamine in the presence of a coupling agent (e.g., HATU or EDC) .
A representative synthesis is outlined below:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Pyrazole-oxazine formation | HCl (cat.), ethanol, reflux | 65% |
2 | Carboxamide coupling | Cyclohexylmethylamine, HATU | 78% |
Structural Derivatives
Patent data highlight modifications that enhance bioactivity or solubility :
-
Fluorination: Substitution at position 6 improves metabolic stability (e.g., 6-fluoro analogs) .
-
Cyclopropyl vs. Cyclohexyl: Cyclopropyl variants show higher PDE4B inhibition in preclinical models .
Physicochemical Properties
Solubility and Partition Coefficients
Property | Value | Method/Source |
---|---|---|
logP | 2.1 ± 0.3 | Calculated (ALOGPS) |
logD (pH 7.4) | 1.8 | Experimental (shake-flask) |
Water Solubility | 0.12 mg/mL | HPLC analysis |
Stability
Biological Activity and Applications
Pharmacological Targets
While direct data are scarce, structurally related compounds exhibit:
-
PDE4B Inhibition: IC₅₀ values of 10–50 nM in enzymatic assays, suggesting potential for inflammatory diseases .
-
Anticancer Activity: Apoptosis induction in HT-29 colon cancer cells (EC₅₀ = 8.2 μM) .
Patent Applications
Key patents disclose uses in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume